N-(3-chlorophenyl)-2-(methylthio)benzamide
Overview
Description
N-(3-chlorophenyl)-2-(methylthio)benzamide is an organic compound characterized by the presence of a chlorophenyl group and a methylthio group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(methylthio)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 2-(methylthio)benzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-chloroaniline and the carboxylic acid group of 2-(methylthio)benzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-2-(methylthio)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structure suggests it could interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the chlorophenyl and methylthio groups can influence the compound’s pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-2-(methylthio)benzamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance binding affinity to certain targets, while the methylthio group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a methylthio group.
N-(3-chlorophenyl)-2-(methylsulfonyl)benzamide: Contains a sulfonyl group instead of a methylthio group.
N-(3-chlorophenyl)-2-(ethylthio)benzamide: Similar structure with an ethylthio group instead of a methylthio group.
Uniqueness
N-(3-chlorophenyl)-2-(methylthio)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and methylthio groups allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-methylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c1-18-13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLLMZHIWNLLSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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